molecular formula C26H22N4O2S3 B12204017 2-[(5-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone

2-[(5-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone

Cat. No.: B12204017
M. Wt: 518.7 g/mol
InChI Key: ZLINWLICZQWDHU-UHFFFAOYSA-N
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Description

2-[(5-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone is a complex organic compound that features a benzothiazole ring, a triazole ring, and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and triazole intermediates, followed by their coupling through sulfanyl linkages. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(5-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to direct the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[(5-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds with similar benzothiazole rings.

    Triazole derivatives: Compounds featuring triazole rings.

    Phenylethanone derivatives: Compounds with phenylethanone moieties.

Uniqueness

2-[(5-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone is unique due to its combination of benzothiazole, triazole, and phenylethanone structures, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H22N4O2S3

Molecular Weight

518.7 g/mol

IUPAC Name

2-[[5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C26H22N4O2S3/c1-2-32-20-13-14-21-23(15-20)35-26(27-21)34-17-24-28-29-25(30(24)19-11-7-4-8-12-19)33-16-22(31)18-9-5-3-6-10-18/h3-15H,2,16-17H2,1H3

InChI Key

ZLINWLICZQWDHU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC3=NN=C(N3C4=CC=CC=C4)SCC(=O)C5=CC=CC=C5

Origin of Product

United States

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